molecular formula C14H13BrN2O B2596867 1-(2-Bromophenyl)-6-methyl-6,7-dihydro-5H-indazol-4-one CAS No. 1260806-85-6

1-(2-Bromophenyl)-6-methyl-6,7-dihydro-5H-indazol-4-one

Cat. No.: B2596867
CAS No.: 1260806-85-6
M. Wt: 305.175
InChI Key: VRJNOZNAQXOQQW-UHFFFAOYSA-N
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Description

1-(2-Bromophenyl)-6-methyl-6,7-dihydro-5H-indazol-4-one is a chemical compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, features a bromophenyl group and a methyl group attached to an indazole core, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 1-(2-Bromophenyl)-6-methyl-6,7-dihydro-5H-indazol-4-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-bromobenzaldehyde and 2-methyl-2-nitropropane.

    Condensation Reaction: The first step involves a condensation reaction between 2-bromobenzaldehyde and 2-methyl-2-nitropropane in the presence of a base, such as sodium ethoxide, to form an intermediate nitroalkene.

    Cyclization: The nitroalkene intermediate undergoes cyclization in the presence of a reducing agent, such as iron powder, to form the indazole core.

    Final Product Formation: The final step involves the reduction of the nitro group to an amine, followed by acylation to introduce the ketone functionality, resulting in the formation of this compound.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-(2-Bromophenyl)-6-methyl-6,7-dihydro-5H-indazol-4-one undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The bromophenyl group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.

    Reduction: The compound can undergo reduction reactions, particularly at the ketone group, to form corresponding alcohols.

    Oxidation: Oxidation reactions can be performed on the methyl group to introduce carboxylic acid functionalities.

    Suzuki-Miyaura Coupling: The bromophenyl group can be utilized in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with various boronic acids, leading to the synthesis of diverse derivatives.

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and reducing agents like sodium borohydride for reduction reactions.

Scientific Research Applications

1-(2-Bromophenyl)-6-methyl-6,7-dihydro-5H-indazol-4-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules with potential biological activities.

    Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its potential as a therapeutic agent.

    Medicine: Research is ongoing to explore its potential as an anticancer, antiviral, and anti-inflammatory agent due to its ability to modulate various biological pathways.

    Industry: The compound is used in the development of new materials with specific properties, such as fluorescence and conductivity, for applications in electronics and photonics.

Mechanism of Action

The mechanism of action of 1-(2-Bromophenyl)-6-methyl-6,7-dihydro-5H-indazol-4-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.

    Pathways: It can influence signaling pathways involved in cell proliferation, apoptosis, and inflammation, making it a potential candidate for therapeutic applications.

Comparison with Similar Compounds

1-(2-Bromophenyl)-6-methyl-6,7-dihydro-5H-indazol-4-one can be compared with other indazole derivatives, such as:

    1-Phenyl-6-methyl-6,7-dihydro-5H-indazol-4-one: Lacks the bromine atom, which may result in different reactivity and biological activity.

    1-(2-Chlorophenyl)-6-methyl-6,7-dihydro-5H-indazol-4-one: Contains a chlorine atom instead of bromine, which can affect its chemical properties and interactions.

    1-(2-Fluorophenyl)-6-methyl-6,7-dihydro-5H-indazol-4-one: The presence of a fluorine atom can lead to different pharmacokinetic and pharmacodynamic profiles.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

1-(2-bromophenyl)-6-methyl-6,7-dihydro-5H-indazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN2O/c1-9-6-13-10(14(18)7-9)8-16-17(13)12-5-3-2-4-11(12)15/h2-5,8-9H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRJNOZNAQXOQQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C=NN2C3=CC=CC=C3Br)C(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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